molecular formula C16H13ClN2OS B2871761 (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338416-77-6

(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2871761
CAS No.: 338416-77-6
M. Wt: 316.8
InChI Key: RTNGACOPHJCECB-XNTDXEJSSA-N
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Description

The compound (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic molecule characterized by its complex structure, which includes a benzothiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multiple steps:

    Formation of the Benzothiazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminothiophenol and a suitable aldehyde or ketone, the benzothiazinone ring can be formed via a condensation reaction.

    Introduction of the (2-chlorophenyl)methyl Group: This step often involves the use of a chlorinated benzyl halide, which reacts with the amine group on the benzothiazinone core through nucleophilic substitution.

    Formation of the Imine (Methylidene) Group: The final step involves the condensation of the amine with an aldehyde to form the imine linkage, completing the structure of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with benzothiazinone cores have been studied for their potential antimicrobial and anticancer properties. The specific structure of (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new therapeutic agents.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings, where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-({[(2-bromophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
  • (2E)-2-({[(2-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Uniqueness

Compared to similar compounds, (2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electronic effects of the chlorine substituent can alter the compound’s interaction with biological targets, potentially enhancing its efficacy or selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2E)-2-[[(2-chlorophenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-12-6-2-1-5-11(12)9-18-10-15-16(20)19-13-7-3-4-8-14(13)21-15/h1-8,10,18H,9H2,(H,19,20)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNGACOPHJCECB-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC=C2C(=O)NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN/C=C/2\C(=O)NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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